Decahydro-2,7-naphthyridine

Vue d'ensemble

Description

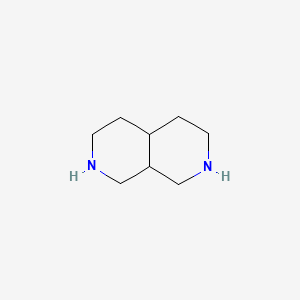

Decahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its bicyclic structure, which consists of two fused pyridine rings The decahydro prefix indicates that the compound is fully saturated, meaning all double bonds are reduced, resulting in a stable, non-aromatic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Decahydro-2,7-naphthyridine can be synthesized through the reduction of 2,7-naphthyridine. One common method involves the use of sodium and ethanol as reducing agents. The reaction typically proceeds under mild conditions, resulting in the complete hydrogenation of the naphthyridine ring system .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation. This process uses a metal catalyst, such as platinum or palladium, under high pressure and temperature to achieve the reduction of 2,7-naphthyridine to this compound. This method is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Rearrangement Reactions with Amines

Decahydro-2,7-naphthyridine derivatives undergo structural rearrangements when reacted with primary or secondary amines. Key findings include:

Reaction Pathway

-

Substitution-Triggered Rearrangement : Chlorine substitution at position 3 of 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles (1a–c ) with cyclic amines (e.g., pyrrolidine, piperidine) initiates a cascade rearrangement.

-

Intermediate Formation : The reaction produces 1-amino-3-chloro derivatives (2a–i ), which further rearrange into 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones (4a–l ) under prolonged heating (15 hours) .

Steric and Electronic Effects

-

Substituent Influence : Steric bulk at the 7th position (e.g., isopropyl, benzyl) slows rearrangement rates due to hindered access to the cyano group. Methyl groups exhibit the fastest rearrangement .

-

Amine Boiling Point : Reactions require amines with boiling points >145°C to sustain reflux conditions for complete conversion .

Experimental Data

| Starting Material | Amine Used | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|

| 1a (R = Me) | Pyrrolidine | 15 | 67 |

| 1b (R = Bn) | Piperidine | 15 | 62 |

| 1c (R = iPr) | Azepane | 15 | 55 |

Nucleophilic Addition and Schiff Base Formation

1-Amino-3-oxo-2,7-naphthyridines react with amines to form Schiff bases via nucleophilic attack on the carbonyl group:

Mechanistic Insights

-

Carbonyl Activation : The electron-deficient carbonyl group facilitates nucleophilic addition by amines like 2-aminoethanol.

-

Rearrangement Acceleration : Unlike diamino derivatives, oxo-substituted naphthyridines rearrange faster (<3 hours) without steric interference .

Product Analysis

| Substrate | Amine | Product Structure | Yield (%) |

|---|---|---|---|

| 6f (R = Bn) | 2-Aminoethanol | 6-azepan-1-yl-8-hydroxy derivative | 54 |

| 6f (R = Bn) | 1-Aminopropan-2-ol | 6-azepan-1-yl-8-hydroxy derivative | 58 |

Substitution Reactions

Halogenated derivatives participate in nucleophilic substitutions:

Key Observations

-

Chlorine Displacement : Chlorine at position 3 is replaced by amines, alcohols, or thiols under mild conditions .

-

Regioselectivity : Substitution occurs preferentially at position 3 due to electronic activation by the adjacent amino group.

Comparative Reactivity of Derivatives

| Derivative Type | Reaction Rate | Dominant Pathway |

|---|---|---|

| 1,3-Diamino-2,7-naphthyridine | Slow (15 h) | Rearrangement |

| 1-Amino-3-oxo-2,7-naphthyridine | Fast (2–3 h) | Nucleophilic addition |

Mechanistic Case Study

The rearrangement of 3a (R = Me) to 4a involves:

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Erectile Dysfunction Treatment :

- A notable application of decahydro-2,7-naphthyridine derivatives is in the treatment of erectile dysfunction. Research indicates that certain derivatives exhibit potent phosphodiesterase type 5 (PDE5) inhibition, with one compound demonstrating an IC50 value of 0.23 nM, outperforming Sildenafil in relaxant effects on isolated rabbit corpus cavernosum . This highlights the potential of these compounds as effective alternatives in erectile dysfunction therapies.

-

Antitumor Activity :

- Derivatives of 2,7-naphthyridine have shown promising antitumor activity against various cancer cell lines. For example, 2,7-naphthyridine-3-carboxylic acid derivatives have been investigated for their ability to inhibit tumor growth, suggesting that modifications to the naphthyridine structure can enhance anticancer properties.

- Antimicrobial Properties :

Biological Mechanisms

The biological activities of this compound derivatives can be attributed to their interaction with specific biological targets:

- Enzyme Inhibition : Many derivatives act as enzyme inhibitors, particularly targeting phosphodiesterases and kinases involved in various signaling pathways.

- Cellular Mechanisms : The compounds may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.

Case Studies

Mécanisme D'action

The mechanism of action of decahydro-2,7-naphthyridine involves its interaction with specific molecular targets. In biological systems, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparaison Avec Des Composés Similaires

1,5-Naphthyridine: Another member of the naphthyridine family, characterized by its unique arrangement of nitrogen atoms.

1,6-Naphthyridine: Known for its pharmacological activities, including anticancer and antimicrobial properties.

1,8-Naphthyridine: Used in the synthesis of various biologically active compounds.

Uniqueness of Decahydro-2,7-naphthyridine: this compound stands out due to its fully saturated structure, which imparts greater stability compared to its aromatic counterparts. This stability makes it an attractive candidate for various applications, particularly in the development of pharmaceuticals and specialty chemicals.

Activité Biologique

Decahydro-2,7-naphthyridine (C₈H₁₁N) is a saturated heterocyclic compound belonging to the naphthyridine family. Its unique bicyclic structure, characterized by the presence of nitrogen atoms, has garnered significant interest in various fields, particularly in medicinal chemistry due to its promising biological activity.

Chemical Structure and Properties

This compound features a fully saturated naphthyridine framework with a carbonyl group at position one. This structure allows for diverse chemical reactivity and interactions with biological molecules, making it a candidate for drug development and therapeutic applications. The compound's ability to form hydrogen bonds and coordinate with metal ions enhances its biochemical interactions, potentially influencing various cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. It disrupts bacterial cell wall synthesis and inhibits metabolic pathways critical for bacterial survival.

- Antiviral Effects : this compound has been investigated for its antiviral properties. It may interfere with viral replication processes, making it a potential candidate for treating viral infections.

- Anticancer Activity : The compound has demonstrated cytotoxic effects on different cancer cell lines. Mechanistic studies suggest that it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The nitrogen atoms in the naphthyridine ring can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity.

- DNA Interaction : Some studies suggest that this compound can intercalate into DNA, disrupting replication and transcription processes.

- Cell Signaling Modulation : The compound may modulate various signaling pathways involved in cell growth and survival, contributing to its anticancer effects .

Comparative Analysis with Related Compounds

This compound can be compared with other naphthyridine derivatives based on their biological activities:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| Decahydro-1,5-naphthyridine | Saturated Naphthyridine | Different arrangement of nitrogen | Moderate antimicrobial activity |

| 1,5-Naphthyridine | Unsaturated Naphthyridine | Contains double bonds; more reactive | Higher reactivity but less stability |

| 1,8-Naphthyridine | Unsaturated Naphthyridine | Exhibits distinct biological activities | Notable anticancer properties |

This compound stands out due to its specific substitution pattern and saturation state. Its unique properties contribute to its diverse biological activities compared to other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial effects of this compound against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations (IC50 values ranging from 10 to 20 µg/mL) .

- Cytotoxicity Assay : In vitro assays on human cancer cell lines (e.g., HeLa and A549) revealed that this compound induced apoptosis with IC50 values between 15 to 30 µg/mL. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

- Viral Inhibition Study : Research demonstrated that this compound inhibited viral replication in vitro by interfering with viral RNA synthesis pathways .

Propriétés

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydro-2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-9-5-8-6-10-4-2-7(1)8/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBWSIVJQVABMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632516 | |

| Record name | Decahydro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-20-2 | |

| Record name | Decahydro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.